3-Chlorobenzene-1-carbohydrazonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chlorobenzene-1-carbohydrazonamide is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a benzene ring substituted with a chlorine atom and a carbohydrazonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chlorobenzene-1-carbohydrazonamide typically involves the reaction of 3-chlorobenzoyl chloride with hydrazine hydrate. The reaction is carried out under controlled conditions, usually in the presence of a solvent such as ethanol or methanol. The reaction proceeds as follows: [ \text{3-Chlorobenzoyl chloride} + \text{Hydrazine hydrate} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-Chlorobenzene-1-carbohydrazonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The chlorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium amide (NaNH₂) in liquid ammonia are used for nucleophilic aromatic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
3-Chlorobenzene-1-carbohydrazonamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 3-Chlorobenzene-1-carbohydrazonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-Chlorobenzene-1-carbohydrazide
- 3-Chlorobenzene-1-carbohydrazonamide
- 3-Chlorobenzene-1-carbohydrazonitrile
Uniqueness
This compound is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
62230-49-3 |
---|---|
Molecular Formula |
C7H8ClN3 |
Molecular Weight |
169.61 g/mol |
IUPAC Name |
N'-amino-3-chlorobenzenecarboximidamide |
InChI |
InChI=1S/C7H8ClN3/c8-6-3-1-2-5(4-6)7(9)11-10/h1-4H,10H2,(H2,9,11) |
InChI Key |
GMRBLMXWYCDNAK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=NN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.